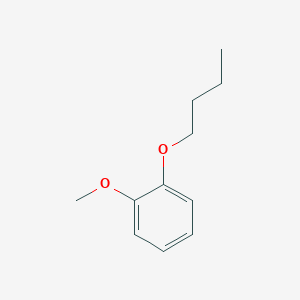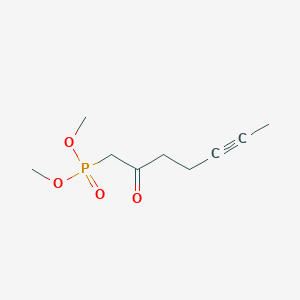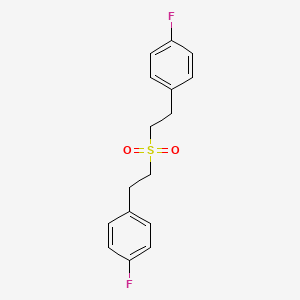
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate
概要
説明
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate typically involves the reaction of 1,4-dimethyl-3-phenyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce the corresponding alcohol.
科学的研究の応用
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase inhibitors.
3-Ethyl-2,4-dimethyl-1H-pyrrole: Known for its use in various organic synthesis reactions.
Uniqueness
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)14-13(11(2)10-16(14)3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |
InChIキー |
GHCXKSUSPXYUSB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CN1C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[2-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-yl]oxy}acetic acid](/img/structure/B8654139.png)
![Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate](/img/structure/B8654154.png)
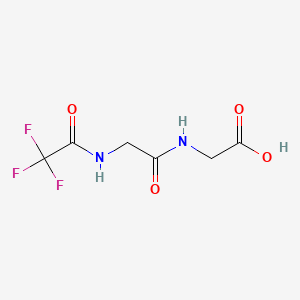

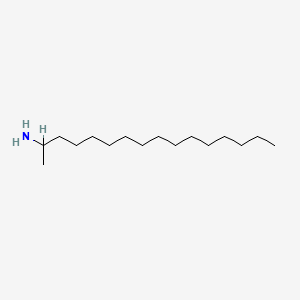
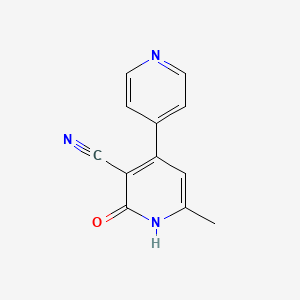
![5-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B8654196.png)
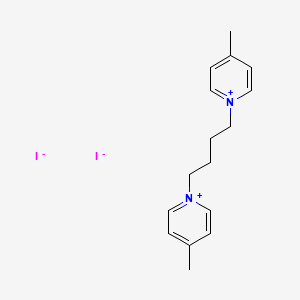

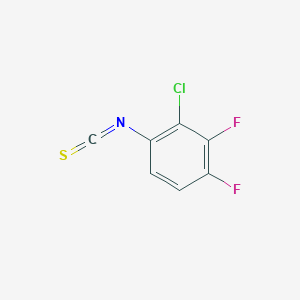
![3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile](/img/structure/B8654209.png)
